molecular formula C22H39Ta-3 B14565750 Benzylidenetantalum;pentane CAS No. 61716-30-1

Benzylidenetantalum;pentane

Cat. No.: B14565750
CAS No.: 61716-30-1
M. Wt: 484.5 g/mol
InChI Key: LDDMZFHHPMZMAI-UHFFFAOYSA-N
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Description

Benzylidenetantalum;pentane is an organometallic compound comprising a tantalum center coordinated with a benzylidene ligand (R–C=Ph) and pentane, likely as a solvent or ancillary ligand. While specific literature on this compound is scarce, benzylidene ligands are well-documented in organometallic chemistry for their role in stabilizing metal centers and enabling catalytic activity . Pentane, a non-polar alkane solvent (C₅H₁₂), is commonly used in organometallic synthesis due to its low polarity and volatility, which facilitates the isolation of sensitive complexes .

The synthesis of benzylidene compounds typically involves condensation reactions between aldehydes/ketones and aromatic amines, followed by characterization via spectroscopic methods (e.g., IR, NMR) and elemental analysis .

Properties

CAS No.

61716-30-1

Molecular Formula

C22H39Ta-3

Molecular Weight

484.5 g/mol

IUPAC Name

benzylidenetantalum;pentane

InChI

InChI=1S/C7H6.3C5H11.Ta/c1-7-5-3-2-4-6-7;3*1-3-5-4-2;/h1-6H;3*1,3-5H2,2H3;/q;3*-1;

InChI Key

LDDMZFHHPMZMAI-UHFFFAOYSA-N

Canonical SMILES

CCCC[CH2-].CCCC[CH2-].CCCC[CH2-].C1=CC=C(C=C1)C=[Ta]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylidenetantalum;pentane typically involves the reaction of tantalum pentachloride with benzylidene derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using a glove box or Schlenk line to prevent contamination with moisture or oxygen. The reaction mixture is then subjected to a series of purification steps, including recrystallization and chromatography, to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzylidenetantalum;pentane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tantalum oxides and other oxidation products.

    Reduction: Reduction reactions can convert this compound to lower oxidation state tantalum compounds.

    Substitution: The benzylidene group can be substituted with other ligands, leading to the formation of new organometallic complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tantalum oxides, while substitution reactions can produce a wide range of organometallic derivatives with different functional groups.

Scientific Research Applications

Benzylidenetantalum;pentane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation processes.

    Biology: The compound’s unique properties make it a valuable tool in studying metal-ligand interactions and their effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: this compound is used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which Benzylidenetantalum;pentane exerts its effects involves the interaction of the tantalum center with various molecular targets. These interactions can influence the reactivity and stability of the compound, leading to its diverse applications. The benzylidene group plays a crucial role in modulating the electronic properties of the tantalum center, thereby affecting its reactivity.

Comparison with Similar Compounds

Key Findings :

  • Pentane’s low polarity minimizes ligand dissociation, making it preferable for stabilizing neutral, non-polar complexes like benzylidenetantalum .
  • In Acacia spp. honey extractions, pentane isolated non-polar hydrocarbons (e.g., heneicosane) but performed poorly for polar compounds like syringaldehyde, highlighting its selectivity .

Structural Analogues of Benzylidene Complexes

While tantalum-specific data is absent, comparisons can be drawn with organic and organometallic benzylidene derivatives:

Organic Benzylidene Compounds

  • 2-Benzylidene-4-methyl-3-oxo-N-phenylpentanamide : A synthetic organic compound with a benzylidene group attached to a pentanamide backbone. Characterized by its conjugated double bond system, it serves as a model for studying tautomerism and reactivity .
  • Syringaldehyde : A natural benzaldehyde derivative dominant in Acacia spp. honey. Its polarity-dependent extraction (higher yields in diethyl ether vs. pentane) underscores solvent selection’s impact on benzylidene compound isolation .

Hypothetical Organometallic Analogues

  • Benzylidenetungsten Complexes: Tungsten-based benzylidene complexes are known for olefin metathesis activity. Pentane’s inertness in such systems contrasts with polar solvents like THF, which may disrupt metal-ligand interactions.
  • Benzylideneiron Carbonyls : Iron complexes with benzylidene ligands exhibit photochemical reactivity. Pentane’s low boiling point aids in solvent removal post-synthesis, a trait likely beneficial for tantalum analogues .

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